![molecular formula C16H12N4O2S3 B2404913 N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide CAS No. 2034345-95-2](/img/structure/B2404913.png)

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

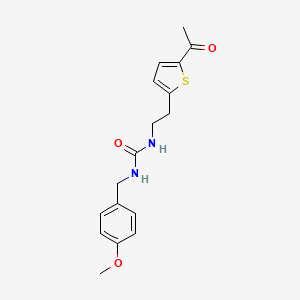

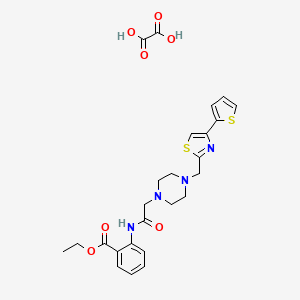

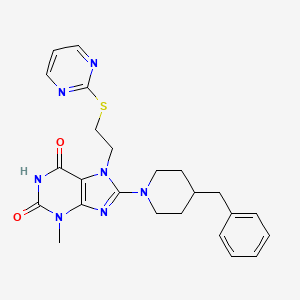

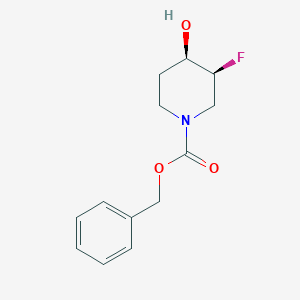

The synthesis of similar compounds involves a two-step reaction. The first step is the synthesis of 1-methyl-3,5-bis (thiophen-2-ylmethylene)piperidin-4-one derivatives by stirring the mixture of 1-methylpiperidin-4-one and substituted thiophene-carbaldehydes in the presence of methanol. In the second and final step, these compounds are refluxed with phenyl-hydrazine to achieve the target compounds .Molecular Structure Analysis

The molecular structure analysis of similar compounds shows that the dihedral angle between the thiophene and pyridine rings is 77.79 (8)° .Chemical Reactions Analysis

The chemical reactions analysis of similar compounds shows that they can inhibit clinically related leukemia cell lines driven by FLT3-ITD, FLT3-ITD/D835Y, FLT3-ITD/F691L, or BCR-ABL .Physical And Chemical Properties Analysis

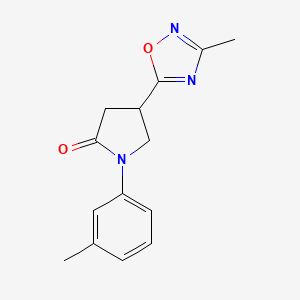

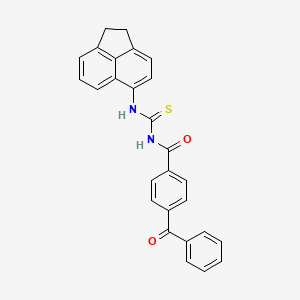

The physical and chemical properties of “N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide” include a molecular formula of C16H12N4O2S3 and a molecular weight of 388.48.科学的研究の応用

Catalysis and Synthesis

The compound exhibits intriguing potential in transition metal catalysis. Specifically, it can be used for the efficient synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes via a direct Csp3-H oxidation approach with water under mild conditions. Copper catalysis plays a crucial role in this process, allowing the transformation of aromatic ketones. Notably, pyridin-2-yl-methanes containing aromatic rings (such as substituted benzene, thiophene, thiazole, pyridine, and triazine) react well to yield the corresponding products in moderate to good yields .

Fungicidal Activity

Exploring its biological potential, the compound has demonstrated fungicidal activity against various pathogens. For instance:

- Most notably, it displays excellent fungicidal activity against cucumber downy mildew (CDM) (Pseudoperonospora cubensis) .

Anti-Inflammatory and Analgesic Properties

Derivatives of this compound have been investigated for their biological effects. Notably, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide exhibit anti-inflammatory and analgesic activities. Their ulcerogenic index compares favorably with indomethacin and celecoxib .

Photophysical Behavior

The compound’s intricate photophysical behavior arises from the coexistence of two moieties:

Heterocyclization and Derivatives

Researchers have synthesized (E)-1-(pyridin-3-yl)-3-(thiophen-2-yl)prop-2-en-1-one as a starting compound. This compound serves as a precursor for novel derivatives, including pyrimidine-2-thiol, pyrazole, and pyran derivatives .

作用機序

Safety and Hazards

The safety and hazards of similar compounds show that they have excellent in silico binding affinity (1-10 nM), least binding energy (-12.45 to -14.27 kcal/mol) and in vitro COX-2 inhibition (relative percentage activity maximum 96.42%). Thus, these compounds perhaps to be future anti-inflammatory drugs .

将来の方向性

特性

IUPAC Name |

N-[(2-thiophen-3-ylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4O2S3/c21-25(22,14-5-1-4-13-16(14)20-24-19-13)18-9-11-3-2-7-17-15(11)12-6-8-23-10-12/h1-8,10,18H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRXYQKQMKNNAPS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCC3=C(N=CC=C3)C4=CSC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4O2S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(4-isopropoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2404833.png)

![2-(5,6-dimethyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2404841.png)

![ethyl 2-amino-4-(2-chloro-5-nitrophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2404843.png)

![4-methoxy-3-methyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2404844.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride](/img/structure/B2404852.png)